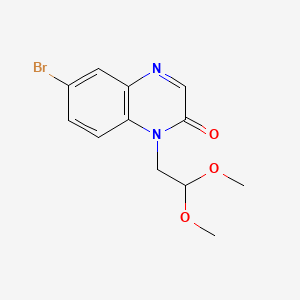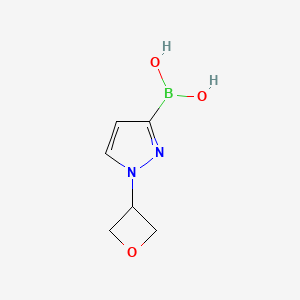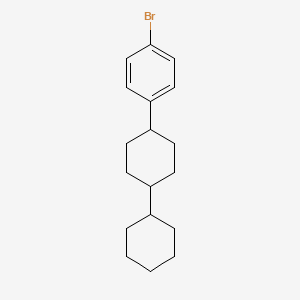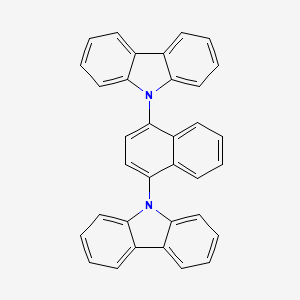
1,4-Di(9-carbazolyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(9-carbazolyl)naphthalene is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them suitable for various applications, particularly in the field of organic electronics and optoelectronics .
準備方法
The synthesis of 1,4-Di(9-carbazolyl)naphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 1,4-dibromonaphthalene and 9-carbazolylboronic acid in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial production methods for carbazole derivatives often involve similar cross-coupling reactions, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
1,4-Di(9-carbazolyl)naphthalene undergoes various chemical reactions, including:
科学的研究の応用
1,4-Di(9-carbazolyl)naphthalene has a wide range of scientific research applications:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter or host material in OLEDs due to its excellent electroluminescent properties.
Photovoltaic Devices: It is employed in organic photovoltaic cells as a donor material, contributing to the efficient conversion of light into electricity.
Electrochemical Transistors: It is used in the fabrication of electrochemical transistors, which are essential components in flexible and wearable electronics.
作用機序
The mechanism of action of 1,4-Di(9-carbazolyl)naphthalene in optoelectronic applications involves the efficient transfer of charge carriers. The carbazole units in the compound act as electron donors, facilitating the movement of electrons through the material. This charge transfer is crucial for the compound’s performance in devices like OLEDs and photovoltaic cells .
類似化合物との比較
1,4-Di(9-carbazolyl)naphthalene can be compared with other carbazole derivatives such as:
Poly(2,7-carbazole): This compound has a more extended conjugation length and lower bandgap energy, making it suitable for applications requiring high charge carrier mobility.
Poly(3,6-carbazole): This derivative has different electronic properties due to the position of the carbazole units, affecting its optoelectronic performance.
1,8-Naphthalimide Derivatives: These compounds are used in OLEDs and have similar emissive properties but differ in their molecular structure and electronic characteristics.
This compound stands out due to its unique combination of high charge carrier mobility, excellent morphological stability, and versatile functionalization options, making it a valuable material in various advanced technological applications .
特性
分子式 |
C34H22N2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
9-(4-carbazol-9-ylnaphthalen-1-yl)carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-12-28-27(11-1)33(35-29-17-7-3-13-23(29)24-14-4-8-18-30(24)35)21-22-34(28)36-31-19-9-5-15-25(31)26-16-6-10-20-32(26)36/h1-22H |
InChIキー |
UYUWGIIRKBLBKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


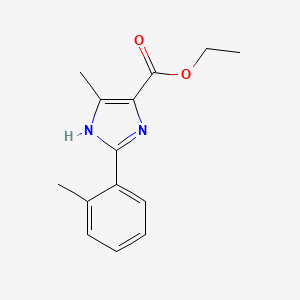
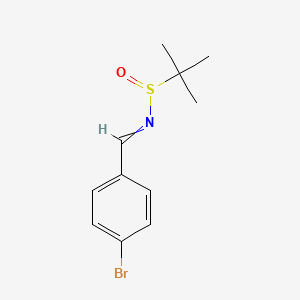
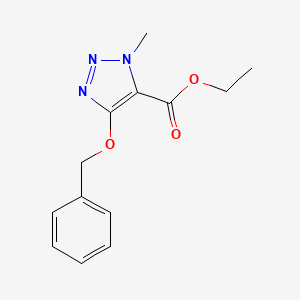
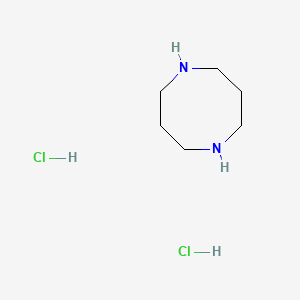
![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
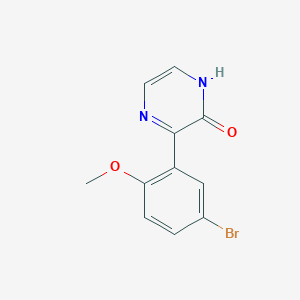
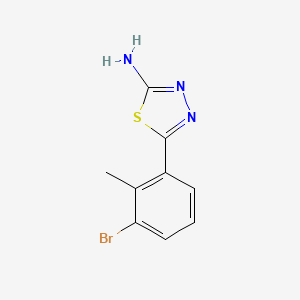
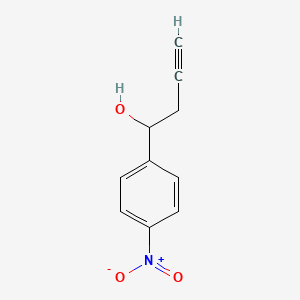
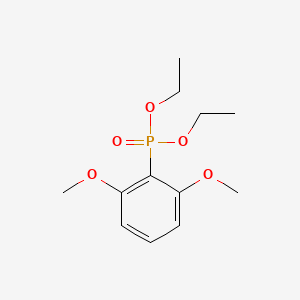
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)

